2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate precursors under controlled conditions.
Introduction of the Amino Acid Side Chain: The amino acid side chain is introduced through a series of reactions involving the coupling of the pyrazole derivative with an appropriate amino acid precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the dimethyl groups.
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both chlorine and dimethyl groups on the pyrazole ring. This unique substitution pattern may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H12ClN3O2/c1-4-7(9)5(2)12(11-4)3-6(10)8(13)14/h6H,3,10H2,1-2H3,(H,13,14) |
InChI Key |
HACHDMGJKQSVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C(=O)O)N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.